molecular formula C11H14ClF2NO B15321161 1-{1-[3-(Difluoromethoxy)phenyl]cyclopropyl}methanaminehydrochloride

1-{1-[3-(Difluoromethoxy)phenyl]cyclopropyl}methanaminehydrochloride

Cat. No.: B15321161
M. Wt: 249.68 g/mol
InChI Key: HBZCVZCSHVNCSI-UHFFFAOYSA-N
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Description

1-{1-[3-(Difluoromethoxy)phenyl]cyclopropyl}methanaminehydrochloride is a chemical compound with significant potential in various scientific fields It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a cyclopropylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[3-(Difluoromethoxy)phenyl]cyclopropyl}methanaminehydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Intermediate: The cyclopropyl group is introduced through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.

    Attachment of the Difluoromethoxyphenyl Group: The difluoromethoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile reacts with a halogenated difluoromethoxybenzene derivative.

    Formation of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-{1-[3-(Difluoromethoxy)phenyl]cyclopropyl}methanaminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{1-[3-(Difluoromethoxy)phenyl]cyclopropyl}methanaminehydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{1-[3-(Difluoromethoxy)phenyl]cyclopropyl}methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The cyclopropyl group may contribute to the compound’s stability and bioavailability, making it a valuable candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(Difluoromethoxy)phenyl]ethanamine
  • 3-(Difluoromethoxy)phenylacetylene
  • 1-[3-(Difluoromethoxy)phenyl]methanamine

Uniqueness

1-{1-[3-(Difluoromethoxy)phenyl]cyclopropyl}methanaminehydrochloride stands out due to its unique combination of a cyclopropyl group and a difluoromethoxyphenyl moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H14ClF2NO

Molecular Weight

249.68 g/mol

IUPAC Name

[1-[3-(difluoromethoxy)phenyl]cyclopropyl]methanamine;hydrochloride

InChI

InChI=1S/C11H13F2NO.ClH/c12-10(13)15-9-3-1-2-8(6-9)11(7-14)4-5-11;/h1-3,6,10H,4-5,7,14H2;1H

InChI Key

HBZCVZCSHVNCSI-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C2=CC(=CC=C2)OC(F)F.Cl

Origin of Product

United States

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